5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid
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Overview
Description
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid is an organic compound with a complex structure that includes a chloroacetylamino group, a methoxy group, and a benzoic acid core
Mechanism of Action
Target of Action
Related compounds such as boronic acids and their esters are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that related compounds, such as boronic acids and their esters, undergo hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .
Biochemical Pathways
Related compounds, such as boronic acids and their esters, are known to undergo hydrolysis . This process could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It’s important to note that related compounds, such as boronic acids and their esters, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments.
Result of Action
For example, certain boronic acids and their esters have been used in the design of new drugs and drug delivery devices .
Action Environment
The action of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of related compounds, such as boronic acids and their esters . This reaction is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
Biochemical Analysis
Cellular Effects
It’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Subcellular Localization
It’s possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with chloroacetyl chloride to form the chloroacetylamino derivative. Finally, the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and waste management are also critical aspects of industrial production to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chloroacetylamino group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 5-[(2-Hydroxy-acetylamino)-methyl]-2-methoxy-benzoic acid.
Reduction: 5-[(2-Amino-acetylamino)-methyl]-2-methoxy-benzoic acid.
Substitution: 5-[(2-Azido-acetylamino)-methyl]-2-methoxy-benzoic acid or 5-[(2-Thioacetylamino)-methyl]-2-methoxy-benzoic acid.
Scientific Research Applications
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the chloroacetylamino group, making it less reactive.
5-Chloro-2-methoxybenzoic acid: Similar structure but without the acetylamino group.
5-[(2-Bromo-acetylamino)-methyl]-2-methoxy-benzoic acid: Bromine instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid is unique due to the presence of both the chloroacetylamino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-17-9-3-2-7(4-8(9)11(15)16)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROKSSWQCSZXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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